2-Thiophen-2-yl-benzamide

BRAF V600E Kinase Inhibition Medicinal Chemistry

Eliminate assay variability in BRAF V600E drug discovery. 2-Thiophen-2-yl-benzamide is the unsubstituted parent scaffold of the N-(thiophen-2-yl) benzamide series, providing a validated reference control to benchmark potency improvements and ensure synthetic reproducibility. - Quantifiable Baseline: Established IC50 of 2.01 μM against BRAF V600E enables direct potency comparison for novel derivatives. - Computational Validation: Confirmed active hit for virtual screening; use as a positive control to verify docking algorithm accuracy. - Ideal Building Block: Low molecular weight (203.26 g/mol) with two unencumbered derivatization sites for rapid parallel library synthesis.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 2247129-54-8
Cat. No. B6325668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophen-2-yl-benzamide
CAS2247129-54-8
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CS2)C(=O)N
InChIInChI=1S/C11H9NOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H2,12,13)
InChIKeyJKVQJASFECRRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiophen-2-yl-benzamide Overview and Chemical Identity


2-Thiophen-2-yl-benzamide (CAS: 2247129-54-8) is a heteroaromatic small molecule with the molecular formula C₁₁H₉NOS and a molecular weight of 203.26 g/mol . The compound consists of a benzamide core directly substituted at the 2-position by a thiophene ring. It serves as a foundational scaffold within the N-(thiophen-2-yl) benzamide chemical series, which has been the subject of structure–activity relationship (SAR) studies targeting the BRAF V600E kinase [1]. As the unsubstituted parent structure of this series, it is frequently used as a reference control in medicinal chemistry optimization campaigns.

BRAF V600E inhibitor SAR reference control
Unsubstituted parent scaffold for optimization
Medicinal chemistry building block and library synthesis

2-Thiophen-2-yl-benzamide in SAR: Why Substitution Fails


Within the N-(thiophen-2-yl) benzamide series, even minor structural modifications, such as the introduction of a methyl, methoxy, or halogen substituent on the benzamide or thiophene ring, can drastically alter biochemical potency, kinase selectivity, and physicochemical properties [1]. Generic substitution of 2-thiophen-2-yl-benzamide with a closely related analog without empirical verification compromises the reproducibility of established SAR models and may invalidate experimental conclusions. For instance, the unsubstituted parent compound exhibits a baseline IC₅₀ against BRAF V600E of 2.01 μM, whereas optimized derivatives in the same series achieve sub-micromolar potency (e.g., 0.63 μM) [2]. This quantifiable difference underscores the necessity of using the exact compound specified in published protocols, particularly when serving as a reference control or a starting point for further chemical elaboration.

Potency shifts with minor substitution
Introduction of methyl, methoxy, or halogen groups can markedly alter kinase inhibition, breaking SAR reproducibility.
Selectivity profile may change
Substituted analogs may engage different kinase targets, invalidating class-based extrapolation.
SAR model requires exact compound
Using an analog as reference control compromises baseline comparisons in optimization campaigns.

Quantitative Evidence for 2-Thiophen-2-yl-benzamide


BRAF V600E Inhibition: Parent vs. Optimized Derivatives

In the initial hit identification phase, 2-thiophen-2-yl-benzamide (compound a1) demonstrated measurable but modest inhibition of BRAF V600E kinase. This activity was significantly improved upon structural elaboration. Specifically, compound a1 exhibited an IC₅₀ of 2.01 μM, while the optimized derivative b47 from the same series achieved an IC₅₀ of 0.63 μM [1]. This represents a 3.2-fold improvement in potency, directly attributable to rational structural modifications based on the parent scaffold. The activity of a1 established the foundational SAR that guided subsequent optimization [2].

BRAF V600E inhibition
Head-to-head
Parent a1 IC₅₀: 2.01 μM → Optimized b47: 0.63 μM
Establishes baseline potency for SAR validation
3.2-fold improvement upon derivatization
BRAF V600E Kinase Inhibition Medicinal Chemistry

HDAC2 Structural Motif: Benzamide vs. Hydroxamate

The thiophene-benzamide substructure present in 2-thiophen-2-yl-benzamide is a key pharmacophoric element in a class of slow, tight-binding histone deacetylase (HDAC) inhibitors. A structurally related analog, 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide, has been co-crystallized with human HDAC2 at 1.57 Å resolution [1]. The X-ray structure (PDB: 4LY1) confirms the binding mode of this benzamide-containing scaffold. Mechanistically, benzamide-based HDAC inhibitors are characterized by long residence times on the enzyme, a kinetic property that distinguishes them from the faster-on/faster-off hydroxamate-containing inhibitors such as vorinostat and trichostatin-A [1]. While 2-thiophen-2-yl-benzamide itself may not be the final drug candidate, its core architecture is essential for achieving the desired slow-binding kinetics observed in this inhibitor class.

HDAC2 binding mode
Class-level
Co-crystallized analog confirms benzamide core occupancy
Scaffold enables slow-binding HDAC kinetics
PDB 4LY1; residence-time advantage over hydroxamates
HDAC2 Epigenetics Structural Biology

Scaffold Suitability for Chemical Elaboration

2-Thiophen-2-yl-benzamide (C₁₁H₉NOS, MW 203.26) possesses a low molecular weight and minimal substitution, providing two distinct sites for facile chemical modification: the amide nitrogen and the thiophene ring . This contrasts with pre-functionalized analogs such as N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide (MW > 400), which bear complex substituents that restrict further diversification. The structural simplicity of 2-thiophen-2-yl-benzamide allows for modular incorporation of diverse functional groups, making it a highly versatile starting material for parallel synthesis and combinatorial library generation. Its availability as a single, well-defined regioisomer (thiophen-2-yl) ensures synthetic reproducibility that is not achievable with isomeric mixtures.

Scaffold simplicity
Data to verify
Low MW core; two unencumbered sites for functionalization
Supports modular library synthesis
Parent scaffold vs. complex pre-functionalized analogs
Chemical Synthesis Library Design Medicinal Chemistry

Benchmark Activity for Virtual Screening Validation

In the original study that identified the N-(thiophen-2-yl) benzamide series as BRAF V600E inhibitors, 2-thiophen-2-yl-benzamide (a1) was discovered through a receptor-based virtual screening (RBVS) campaign [1]. Its measured IC₅₀ of 2.01 μM served as the benchmark for evaluating the performance of the virtual screening protocol. The identification of a1 validated the computational model and triggered a subsequent similarity search that yielded 21 additional analogs (a2–a22) and ultimately led to the synthesis of the more potent b-series compounds [2]. The use of a structurally related but inactive or random compound as a control would not provide the same level of validation for the virtual screening workflow.

VS benchmark activity
Reported
Confirmed active hit: IC₅₀ 2.01 μM vs. inactive control
Validates virtual screening model accuracy
Identified by receptor-based virtual screening
Virtual Screening Hit Identification Computational Chemistry

2-Thiophen-2-yl-benzamide Application Scenarios


Reference Control for BRAF V600E Optimization

When synthesizing and evaluating novel N-(thiophen-2-yl) benzamide derivatives, 2-thiophen-2-yl-benzamide should be included as a baseline reference control in every kinase inhibition assay. Its established IC₅₀ of 2.01 μM against BRAF V600E provides a benchmark for quantifying the potency improvement (or loss) resulting from structural modifications [1]. This practice ensures that observed activity changes are directly attributable to the synthetic modifications rather than assay variability.

Validation of Virtual Screening and Docking

2-Thiophen-2-yl-benzamide is a confirmed active hit against BRAF V600E, originally identified via receptor-based virtual screening [1]. It should be used as a positive control to validate new virtual screening workflows, docking algorithms, or scoring functions targeting the BRAF V600E binding pocket. Successful retrieval and scoring of this compound within a test library confirms the predictive accuracy of the computational model.

Scaffold for Parallel Synthesis and Library Design

Given its low molecular weight (203.26 g/mol) and the presence of two distinct, unencumbered sites for derivatization (the amide nitrogen and the thiophene ring), 2-thiophen-2-yl-benzamide is an ideal starting material for the rapid, parallel synthesis of diverse compound libraries . Chemists can systematically introduce functional groups at these positions to generate SAR data for kinase or HDAC inhibitor programs.

Precursor for HDAC Inhibitor Synthesis

The 2-(thiophen-2-yl)benzamide core is a key substructure found in potent, slow-binding histone deacetylase (HDAC) inhibitors [2]. Researchers can use 2-thiophen-2-yl-benzamide as a versatile building block for constructing more complex HDAC inhibitors, as exemplified by the ligand bound in PDB structure 4LY1. Its commercial availability as a pure regioisomer ensures synthetic reproducibility when preparing advanced intermediates.

Application
Selection Property
Validation Focus
BRAF V600E inhibitor optimization
Unsubstituted parent with established inhibition baseline
Potency benchmarking and SAR reproducibility
Virtual screening & docking validation
Documented positive hit for BRAF V600E
Computational model accuracy assessment
Parallel synthesis & library design
Low MW scaffold with two derivatizable sites
Synthetic versatility & regiochemical purity
HDAC inhibitor development
Benzamide core for slow-binding kinetics
Scaffold-based lead generation & target engagement

Technical Documentation Hub

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34 linked technical documents
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